molecular formula C19H21N3O5S B2715462 N-[4-(azepan-1-ylsulfonyl)phenyl]-4-nitrobenzamide CAS No. 316150-65-9

N-[4-(azepan-1-ylsulfonyl)phenyl]-4-nitrobenzamide

Cat. No.: B2715462
CAS No.: 316150-65-9
M. Wt: 403.45
InChI Key: PERXMFJHABRKIH-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N-[4-(azepan-1-ylsulfonyl)phenyl]-4-nitrobenzamide typically involves multiple steps, including the formation of the azepane ring, sulfonylation, and nitration reactions. The specific synthetic routes and reaction conditions can vary, but a general approach involves the following steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors.

    Sulfonylation: The azepane ring is then subjected to sulfonylation using sulfonyl chloride reagents under basic conditions to introduce the sulfonyl group.

    Nitration: The final step involves the nitration of the phenyl ring using nitrating agents such as nitric acid or a mixture of nitric and sulfuric acids.

Industrial production methods may involve optimization of these steps to achieve higher yields and purity of the final product .

Chemical Reactions Analysis

N-[4-(azepan-1-ylsulfonyl)phenyl]-4-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the azepane ring, using oxidizing agents like potassium permanganate or chromium trioxide.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N-[4-(azepan-1-ylsulfonyl)phenyl]-4-nitrobenzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[4-(azepan-1-ylsulfonyl)phenyl]-4-nitrobenzamide involves its interaction with specific molecular targets and pathways. The sulfonyl and nitrobenzamide groups can interact with enzymes, receptors, or other proteins, leading to changes in their activity. The azepane ring may also play a role in modulating the compound’s overall biological activity .

Comparison with Similar Compounds

N-[4-(azepan-1-ylsulfonyl)phenyl]-4-nitrobenzamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which can lead to distinct chemical behaviors and applications .

Properties

IUPAC Name

N-[4-(azepan-1-ylsulfonyl)phenyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O5S/c23-19(15-5-9-17(10-6-15)22(24)25)20-16-7-11-18(12-8-16)28(26,27)21-13-3-1-2-4-14-21/h5-12H,1-4,13-14H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PERXMFJHABRKIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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